Solid-State Dihedral Angle Differentiates N-Ethyl-3,5-dinitro-benzamide from Related DNB Analogs
N-ethyl-3,5-dinitro-benzamide adopts a defined solid-state conformation with a dihedral angle of 31.24(14)° between the mean planes of the amide group and the benzene ring [1]. This structural parameter distinguishes it from the parent 3,5-dinitrobenzamide and other N-substituted analogs, for which comparable crystallographic coordinates are not reported in the same database entry. In the crystal lattice, N–H⋯O hydrogen bonds link molecules into one-dimensional chains propagating along the [100] direction [1].
| Evidence Dimension | Solid-state dihedral angle (amide plane vs. benzene ring) |
|---|---|
| Target Compound Data | 31.24(14)° |
| Comparator Or Baseline | Parent 3,5-dinitrobenzamide (unsubstituted amide) and other N-alkyl DNB derivatives (comparative crystallographic data not reported in the same source) |
| Quantified Difference | Not directly quantified against specific analogs in the same study |
| Conditions | Single-crystal X-ray diffraction, 293 ± 2 K, space group P-1 |
Why This Matters
The dihedral angle directly affects π-conjugation between the amide and the nitroaromatic ring, influencing the electronic properties relevant to redox behavior and hydrogen-bonding capacity in both solid-state formulation and potential molecular recognition events.
- [1] Xu JY, Cheng WH. N-Ethyl-3,5-dinitrobenzamide. Acta Crystallographica Section E. 2011;67(4):o822. View Source
